molecular formula C15H14ClN3O4S B601260 Cefaclor CAS No. 143059-69-2

Cefaclor

Cat. No. B601260
M. Wt: 367.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections, such as pneumonia, ear, skin, throat, and urinary tract infections . It is a semisynthetic cephalosporin antibiotic for oral administration . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .


Synthesis Analysis

Cefaclor is synthesized by reacting 7-amino-3-chloro cephalosporanic acid (7-ACCA) with D-phenylglycine in activated form in the presence of an enzyme . The process also involves the in situ product removal which improves the overall conversion from 64% to 85% (mol/mol) .


Molecular Structure Analysis

The molecular formula of Cefaclor is C15H14ClN3O4S . The structure of Cefaclor was analyzed by high performance liquid chromatography-ion trap mass spectrometry (HPLC/MS), differential scanning calorimetry (DSC), thermo gravimetric analyzer (TG), infrared Fourier transform spectroscopy (FT-IR), nuclear magnetic resonance (NMR), elemental analysis (EA), and the X-ray powder diffraction (XRD) .


Chemical Reactions Analysis

Cefaclor, like other cephalosporins, exerts its bactericidal action by inhibiting cell-wall synthesis .


Physical And Chemical Properties Analysis

Cefaclor has a molecular weight of 385.82 and its molecular formula is C15H14ClN3O4S•H2O . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

  • Clinical Efficacy : Cefaclor has shown satisfactory clinical responses in treating various infections. It is effective in 80% of urinary tract infections, 87% of upper respiratory tract infections, 90% of otitis media cases, 99% of lower respiratory tract infections, and 96% of skin and skin structure infections (Kammer & Short, 1979).

  • Adverse Reactions : Cefaclor can cause serum sickness-like reactions in children, characterized by an urticarial eruption, pruritus, arthritis, and/or arthralgias (Hebert, Sigman, & Levy, 1991).

  • Pharmacokinetics and Food Effects : The absorption of cefaclor is influenced by food, with rice meals affecting the absorption process more than bread meals. This indicates a need for pharmacokinetic analysis considering dietary habits (Oguma, Yamada, Sawaki, & Narita, 1991).

  • Environmental Impact : Cefaclor's environmental presence raises concerns about antibiotic-resistant bacteria. Gamma radiation effectively degrades cefaclor in water, suggesting potential methods for environmental management of pharmaceutical waste (Yu, Lee, Lee, Cho, & Chang, 2008).

  • Immediate Hypersensitivity Risk : A study found that immediate hypersensitivity to cefaclor is significantly associated with female sex, age under 65 years, hypertension, liver diseases, asthma, and concomitant use of nonsteroidal anti-inflammatory drugs (Rhyou et al., 2021).

  • Antibiotic Resistance : Research indicates that more than 90% of Haemophilus influenzae and Moraxella catarrhalis, and 85% of Escherichia coli were susceptible to cefaclor. This highlights the need for ongoing monitoring of bacterial resistance to ensure effective treatment (Preston & Turik, 1998).

Safety And Hazards

Cefaclor is contraindicated in patients with known hypersensitivity to the cephalosporin group of antibiotics . The few adverse effects related to therapy with cefaclor are usually minor and transient and that drug-drug interactions involving cefaclor are rare . It is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022748
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.10e-01 g/L
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor.
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefaclor

CAS RN

53994-73-3, 70356-03-5
Record name Cefaclor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53994-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaclor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cefaclor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefaclor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFACLOR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

327 °C
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
30,700
Citations
BR Meyers - Clinical therapeutics, 2000 - Elsevier
OBJECTIVE: This paper describes the rationale for choosing cefaclor for the management of respiratory tract infections. BACKGROUND: Since 1979, cefaclor has established a record …
Number of citations: 33 www.sciencedirect.com
T Vial, J Pont, E Pham, M Rabilloud… - Annals of …, 1992 - journals.sagepub.com
… Among 137 cefaclor-associated drug reactions collected … cefaclor compared with other antibiotics and suggested an incidence of 0.024–0.2 percent of SSLD per drug course of cefaclor. …
Number of citations: 76 journals.sagepub.com
JE Derry - American Journal of Hospital Pharmacy, 1981 - academic.oup.com
… role in the disposition of cefaclor, elimination is primarily renal. Cefaclor's spectrum of activity is … are more susceptible to clinically achievable concentrations of cefaclor than cephalexin. …
Number of citations: 14 academic.oup.com
LJ Lorenz - Analytical profiles of drug substances, 1981 - Elsevier
Publisher Summary This chapter discusses the physical properties, chemical synthesis, stability, drug metabolism, method of analysis, and determination in body fluids of cefaclor. …
Number of citations: 22 www.sciencedirect.com
BHC Stricker, JGP Tijssen - Journal of clinical epidemiology, 1992 - Elsevier
In this study, we evaluated whether the high number of reports of serum sickness to cefaclor was present in every country and year, and whether these figures from voluntary reporting …
Number of citations: 116 www.sciencedirect.com
RH Barbhaiya, UA Shukla, CR Gleason… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… respectively, and those of cefaclor were 10.6 and 17.3 micrograms… cefaclor (0.6 h), and as a result, the area under the curve for cefprozil was about two times greater than that for cefaclor…
Number of citations: 76 journals.asm.org
DA Preston - Infection, 1979 - Springer
… cefaclor is a relatively good substrate for several [3-1actamases. Orally administered cefaclor … of intraperitoneal challenges with cefaclor-susceptible bacteria. The chemical instability of …
Number of citations: 39 link.springer.com
GL Kearns, JG Wheeler, SH Childress… - The Journal of pediatrics, 1994 - Elsevier
… cefaclor, illustrated a lack of cross-reactivity to cephalexin in subjects with SSLR to cefaclor, … Our findings indicate that cefaclor-associated SSLR may be a unique adverse drug reaction …
Number of citations: 128 www.sciencedirect.com
ER Wald, JS Reilly, M Casselbrant… - The Journal of …, 1984 - Elsevier
… The Subjects received either amoxicillin or cefaclor at a dose … had been given amoxicillin, and one cefaclor. In three of these, … 2 We investigated the efficacy of amoxicillin versus cefaclor …
Number of citations: 253 www.sciencedirect.com
RH Barbhaiya, UA Shukla, CR Gleason… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… and cefaclor. A group of 12 healthy male volunteers received a single 250-mg dose of cefprozil or cefaclor … Serial blood samples were collected and assayed for cefprozil or cefaclor by …
Number of citations: 57 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.